N,N-Diethyl-N-{4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl}amine
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Overview
Description
N,N-Diethyl-N-{4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl}amine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a triazino-benzoxazepine core
Preparation Methods
The synthesis of N,N-Diethyl-N-{4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl}amine involves multiple steps. The general synthetic route includes the following steps:
Formation of the triazino-benzoxazepine core: This step typically involves the reaction of a suitable precursor with reagents such as o-phenylenediamine and acetic acid under reflux conditions.
Introduction of the propylsulfanyl group: This can be achieved by reacting the intermediate with propylthiol in the presence of a base such as sodium hydroxide.
Attachment of the diethylamine moiety: The final step involves the reaction of the intermediate with diethylamine under suitable conditions to obtain the desired compound.
Chemical Reactions Analysis
N,N-Diethyl-N-{4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl}amine undergoes various chemical reactions, including:
Scientific Research Applications
N,N-Diethyl-N-{4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl}amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-Diethyl-N-{4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl}amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . Additionally, its interaction with DNA and RNA can lead to antiviral and anticancer activities .
Comparison with Similar Compounds
N,N-Diethyl-N-{4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl}amine can be compared with other similar compounds, such as:
2,4-dichloro-6-[7-propionyl-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propionate: This compound has a similar triazino-benzoxazepine core but differs in the substituents attached to the core.
3-allylthio-5H-[1,2,4]triazino[5,6-b]indole: This compound contains a triazino-indole core and an allylthio group, making it structurally similar but with different chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N,N-diethyl-4-(3-propylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5OS/c1-4-15-30-23-25-22-20(26-27-23)18-9-7-8-10-19(18)24-21(29-22)16-11-13-17(14-12-16)28(5-2)6-3/h7-14,21,24H,4-6,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZDSVQJUOWNMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(C=C4)N(CC)CC)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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